2-chloro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound is a chloroacetamide derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system with 5,5-dioxide functionality. The Z-configuration at the imine bond (C=N) is critical for its stereochemical stability . The substituent at the N3 position is a 2-(4-methoxyphenyl)ethyl group, which introduces both lipophilic (ethyl chain) and electron-donating (para-methoxy) characteristics.
Properties
Molecular Formula |
C16H19ClN2O4S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-chloro-N-[3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-23-12-4-2-11(3-5-12)6-7-19-13-9-25(21,22)10-14(13)24-16(19)18-15(20)8-17/h2-5,13-14H,6-10H2,1H3 |
InChI Key |
CRRHYZXENZAUKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are crucial for the successful transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A. 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS: 902047-85-2)
- Core Structure: Shares the same tetrahydrothienothiazole-dioxide backbone.
- Key Difference : The N3 substituent is a 2-methoxyphenyl group (ortho-methoxy) instead of 2-(4-methoxyphenyl)ethyl.
- Implications : The ortho-methoxy group may sterically hinder interactions with biological targets compared to the ethyl-linked para-methoxy group. Reduced lipophilicity could lower membrane permeability .
B. 2-Chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide (CAS: 731827-29-5)
- Core Structure: Simpler thiazole ring lacking the fused tetrahydrothieno system and sulfone groups.
- Key Difference : Substituent is a 2,4-dichlorobenzyl group.
- The absence of sulfones reduces polarity, likely decreasing solubility .
Functional Analogues with Similar Pharmacophores
A. 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (Compound 3c, )
- Core Structure: Thiazolidinedione (TZD) ring instead of tetrahydrothienothiazole.
- Key Features: Contains a nitroaryl group and methoxyphenoxy linker.
- Biological Relevance: Evaluated for hypoglycemic activity, with IR (1667 cm⁻¹, C=O) and NMR data supporting keto-enol tautomerism.
B. N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Core Structure : Thiadiazole ring with trichloroethyl and acetamide groups.
- Key Difference: Lacks the fused thienothiazole system but shares acetamide and heterocyclic motifs.
- Synthetic Insight : X-ray diffraction studies confirm planar conformations critical for intermolecular interactions, highlighting the importance of stereochemistry in the target compound .
Data Table: Key Properties of Comparable Compounds
Key Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy) enhance stability and solubility, while electron-withdrawing groups (e.g., dichloro) increase reactivity .
- Biological Potential: Analogues with TZD or acetamide motifs show hypoglycemic and anticancer activities, suggesting the target compound warrants evaluation in these areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
